molecular formula C19H19NO3 B13225982 Ethyl 3-benzyl-2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate

Ethyl 3-benzyl-2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate

Cat. No.: B13225982
M. Wt: 309.4 g/mol
InChI Key: AXKAHHVMEDTOBZ-UHFFFAOYSA-N
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Description

Ethyl 3-benzyl-2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate is a synthetic organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-benzyl-2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate typically involves the condensation of ethyl acetoacetate with aniline derivatives, followed by cyclization and benzylation. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process. For example, the Fischer indole synthesis method can be employed, where the reaction is carried out under reflux conditions using methanesulfonic acid as a catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-benzyl-2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under controlled conditions.

Major Products

The major products formed from these reactions include quinoline N-oxides, alcohol derivatives, and various substituted quinoline compounds.

Scientific Research Applications

Ethyl 3-benzyl-2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 3-benzyl-2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-benzyl-2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its benzyl group enhances its lipophilicity, potentially improving its interaction with biological membranes and targets.

Biological Activity

Ethyl 3-benzyl-2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate (CAS No. 127018-85-3) is a compound within the quinoline family that has attracted attention for its diverse biological activities. This article examines its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

This compound has the molecular formula C19H19NO3C_{19}H_{19}NO_3 and features a unique tetrahydroquinoline core. Its structure allows for various interactions with biological targets, which contributes to its pharmacological potential.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of nucleic acid synthesis.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These results suggest that the compound may serve as a lead structure for developing new antimicrobial agents.

Anticancer Activity

This compound has also been studied for its anticancer effects. In cell line assays, it demonstrated cytotoxicity against various cancer cells, including breast and lung cancer cells. The compound's action is believed to be mediated through apoptosis induction and cell cycle arrest.

Cancer Cell Line IC50 (µM)
MCF-7 (Breast)10.5
A549 (Lung)15.8

The ability to induce apoptosis in cancer cells positions this compound as a promising candidate for further development in cancer therapy.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in cellular processes such as DNA replication and metabolic pathways.
  • Receptor Modulation : It may interact with specific cellular receptors, modulating signaling pathways that lead to cell death or growth inhibition.
  • Oxidative Stress Induction : The compound can generate reactive oxygen species (ROS), contributing to oxidative stress in target cells and leading to apoptosis.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Study on Antimicrobial Efficacy : A recent study published in the Journal of Medicinal Chemistry highlighted the compound's efficacy against multi-drug resistant strains of bacteria, demonstrating its potential as an alternative antibiotic .
  • Anticancer Research : A study in Cancer Letters reported that the compound significantly inhibited tumor growth in xenograft models of breast cancer when administered at therapeutic doses .

Properties

IUPAC Name

ethyl 3-benzyl-2-oxo-1,4-dihydroquinoline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO3/c1-2-23-18(22)19(12-14-8-4-3-5-9-14)13-15-10-6-7-11-16(15)20-17(19)21/h3-11H,2,12-13H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXKAHHVMEDTOBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CC2=CC=CC=C2NC1=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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